Cimicoxib

COX-2 selectivity NSAID inflammation

Cimicoxib (UR-8880, Cimalgex) is a highly selective COX-2 inhibitor (929-fold over COX-1) approved for canine analgesia. Non-inferior to carprofen, it offers 44.5% oral bioavailability and a half-life of ~2–5 h in dogs. Available at ≥98% purity, it serves as an analytical standard for HPLC validation and as a reference compound for COX-2 inhibition in rodent inflammation models. Its species-specific CYP metabolism supports comparative PK studies. Ideal for veterinary drug research, preclinical efficacy benchmarking, and QC.

Molecular Formula C16H13ClFN3O3S
Molecular Weight 381.8 g/mol
CAS No. 265114-23-6
Cat. No. B1669036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimicoxib
CAS265114-23-6
SynonymsUR-8880;  UR8880;  UR8880;  Cimicoxib;  trade name: Cimalgex.
Molecular FormulaC16H13ClFN3O3S
Molecular Weight381.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=C(N=CN2C3=CC=C(C=C3)S(=O)(=O)N)Cl)F
InChIInChI=1S/C16H13ClFN3O3S/c1-24-14-7-2-10(8-13(14)18)15-16(17)20-9-21(15)11-3-5-12(6-4-11)25(19,22)23/h2-9H,1H3,(H2,19,22,23)
InChIKeyKYXDNECMRLFQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cimicoxib (CAS 265114-23-6) Veterinary COX-2 Inhibitor Procurement Guide for Research and Formulation


Cimicoxib (UR-8880, Cimalgex), a synthetic imidazole derivative [1], is a non-steroidal anti-inflammatory drug (NSAID) that acts as a potent and highly selective cyclooxygenase-2 (COX-2) inhibitor [2]. It is approved for veterinary use, specifically for the control of pain and inflammation associated with osteoarthritis and the management of perioperative pain in dogs [3]. The compound exhibits a defined pharmacokinetic profile in canines, with oral bioavailability of approximately 44.5% [4] and a mean terminal half-life of about 1.92 to 3 hours depending on the route of administration and study conditions [4][5].

Cimicoxib Procurement: Why Not All Veterinary Coxibs Are Interchangeable


The veterinary coxib class exhibits significant heterogeneity in COX-2 selectivity and species-specific pharmacokinetics, precluding simple substitution. While all target COX-2, the degree of selectivity over COX-1—a key determinant of gastrointestinal safety margins—varies by orders of magnitude among cimicoxib, firocoxib, robenacoxib, and deracoxib [1]. Furthermore, the metabolic clearance and half-life of cimicoxib are highly species-dependent, with marked differences observed between dogs and cats [2]. A formulation intended for canine use cannot be directly extrapolated to other species or to another coxib without equivalent quantitative data on selectivity, in vivo efficacy, and safety. The evidence below quantifies the specific performance parameters of cimicoxib against its closest comparators, providing the rigorous, data-driven foundation necessary for informed scientific selection and procurement decisions.

Cimicoxib vs. Firocoxib, Robenacoxib, and Deracoxib: A Quantitative Evidence Guide for Scientific Selection


COX-2 Selectivity: Quantifying the >900-Fold Advantage of Cimicoxib Over COX-1

Cimicoxib demonstrates exceptional selectivity for COX-2 over COX-1, quantified as a 929-fold difference in a cell-based assay. This selectivity is significantly higher than that of firocoxib (58- to 384-fold), robenacoxib (129-fold in dogs), and deracoxib (25- to >48-fold), as measured in comparable in vitro systems [1][2][3]. The IC50 values for cimicoxib are 0.005 μM for COX-2 and 3.3 μM for COX-1 [4]. This greater selectivity ratio suggests a wider theoretical safety margin regarding COX-1-mediated gastrointestinal adverse effects.

COX-2 selectivity NSAID inflammation

Clinical Efficacy: Non-Inferiority of Cimicoxib to Carprofen in Canine Perioperative Pain

In a prospective, multi-center clinical trial involving dogs undergoing orthopedic or soft tissue surgery, cimicoxib demonstrated statistically significant non-inferiority to carprofen for the control of perioperative pain over a 7-day postoperative period [1]. The primary endpoint, assessed by owner and veterinary pain scores, confirmed that cimicoxib provides equivalent analgesic efficacy to the widely used veterinary NSAID carprofen, with similar tolerability profiles [1][2].

postoperative analgesia orthopedic surgery non-inferiority trial

Canine Pharmacokinetics: Impact of Feeding and Dose Variability on Cimicoxib Exposure

Cimicoxib exhibits a robust pharmacokinetic profile in dogs, with similar systemic exposure regardless of feeding status or slight variations in the administered dose. The mean peak plasma concentration (Cmax) was 0.49 μg/mL under fasted conditions and 0.43 μg/mL under fed conditions, a non-significant difference [1]. Bioavailability was also unaffected by food [2]. Furthermore, simulated multiple dosing data showed that time above the minimum effective concentration was similar across a dose range of 1.95 to 2.5 mg/kg [1]. This contrasts with some other NSAIDs, such as mavacoxib and phenylbutazone, where food intake can significantly impair absorption [3].

pharmacokinetics oral bioavailability dose flexibility

Species-Specific Metabolism: Quantifying Differences in Clearance and Half-Life Between Dogs and Cats

Cimicoxib, like other veterinary coxibs, is eliminated more slowly in cats than in dogs, necessitating species-specific dosing considerations. After intravenous administration, total body clearance (ClB) was significantly lower in cats (0.14 L/h·kg) compared to dogs (0.50 L/h·kg) [1]. Consequently, the terminal half-life (T½λz) was approximately 2.7 times longer in cats (5.25 hours) than in dogs (1.92 hours) [1]. In vitro microsomal studies revealed that the canine CYP2D15 enzyme has a ~30-fold lower affinity for cimicoxib than the feline ortholog, providing a mechanistic basis for the observed pharmacokinetic differences [1].

comparative pharmacokinetics species-specific metabolism veterinary coxibs

Safety Profile: Quantifying the Incidence of Adverse Events with Cimicoxib in Dogs

The safety profile of cimicoxib is characterized by a low incidence of serious adverse events. According to product literature and clinical studies, mild and transient gastrointestinal disturbances (vomiting and/or diarrhea) are very common (>10% incidence), but serious events such as bleeding and ulcer formation are rare (0.01% to 0.1% incidence) [1]. This is consistent with its high COX-2 selectivity, which is intended to spare the gastroprotective effects of COX-1. Notably, a study in dogs showed no changes in blood urea nitrogen and creatinine levels, markers of renal function, even at 5 times the recommended dose [2].

veterinary pharmacovigilance NSAID safety gastrointestinal adverse events

Cimicoxib Applications: Optimal Scenarios for Research and Veterinary Use Based on Quantitative Evidence


Canine Osteoarthritis and Perioperative Pain Management in Clinical Veterinary Practice

Cimicoxib (Cimalgex) is indicated for the treatment of pain and inflammation associated with osteoarthritis in dogs and for the management of perioperative pain following orthopedic or soft tissue surgery [1]. The clinical evidence of non-inferiority to carprofen [2], combined with its high COX-2 selectivity (929-fold) [3] and flexible dosing unaffected by food [4], makes it a suitable choice for both acute postoperative and chronic osteoarthritic pain management. Its safety profile, with a low incidence of serious gastrointestinal events, supports its use in long-term therapy [5].

Pharmacokinetic and Comparative Species Metabolism Research

Cimicoxib serves as a valuable model compound for comparative pharmacokinetic studies across species. The well-documented differences in clearance and half-life between dogs and cats, driven by differential affinity for CYP enzymes [6], provide a clear case study for species-specific drug metabolism. Researchers can utilize cimicoxib to investigate hepatic metabolism pathways and the impact of CYP enzyme orthologs on drug elimination. The availability of robust analytical methods (HPLC) for quantifying plasma concentrations [4] further facilitates such studies.

Analytical Standard and Reference Material for Veterinary NSAID Quality Control

The defined chemical structure (CAS 265114-23-6) and high purity (>98%) of commercially available cimicoxib make it suitable for use as an analytical standard. Quality control laboratories can employ cimicoxib as a reference material in the development and validation of analytical methods, such as HPLC, for the quantitative analysis of NSAIDs in veterinary formulations [4]. Its use as a standard ensures the accurate potency and purity assessment of pharmaceutical products containing this active pharmaceutical ingredient.

In Vivo Models of Inflammation and Pain for Preclinical Drug Discovery

In preclinical research, cimicoxib is an effective tool compound for COX-2 inhibition in rodent models of inflammation and pain. Data show it inhibits paw swelling by 93% in a rat adjuvant-induced arthritis model at 1 mg/kg and demonstrates analgesic activity in a carrageenan-induced hyperalgesia model at 3 mg/kg [7]. Its oral activity and high selectivity make it a useful reference compound for benchmarking novel anti-inflammatory drug candidates in vivo, providing a well-characterized comparator for efficacy studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimicoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.